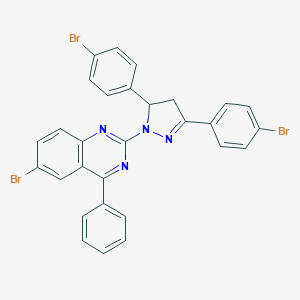

2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-bromo-4-phenylquinazoline

Description

Properties

IUPAC Name |

2-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-6-bromo-4-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H19Br3N4/c30-21-10-6-18(7-11-21)26-17-27(19-8-12-22(31)13-9-19)36(35-26)29-33-25-15-14-23(32)16-24(25)28(34-29)20-4-2-1-3-5-20/h1-16,27H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUKLKOCYBGOCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Br)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)C6=CC=C(C=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H19Br3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-bromo-4-phenylquinazoline , a derivative of quinazoline and pyrazole, has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that integrate bromophenyl and pyrazole moieties. The final product is characterized by various spectroscopic methods including NMR and X-ray diffraction, confirming its structure and purity.

Key Structural Features

- Bromophenyl Groups : Impart significant electronic properties that enhance biological activity.

- Pyrazole Ring : Known for its role in various pharmacological activities.

- Quinazoline Framework : Contributes to the overall stability and reactivity of the molecule.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that derivatives containing bromophenyl and pyrazole groups can effectively inhibit both Gram-positive and Gram-negative bacteria.

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 50 | |

| 3-(4-Bromophenyl)-1-carbamothioyl derivatives | Antibacterial | 75 | |

| Other quinazoline derivatives | Antifungal | 100 |

The Minimum Inhibitory Concentration (MIC) values suggest that the compound is effective against various bacterial strains. The presence of bromine atoms is believed to enhance lipophilicity, facilitating better membrane penetration.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation.

Molecular docking studies have suggested that the compound interacts with specific targets in cancer cells, disrupting critical signaling pathways involved in cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results showed a significant zone of inhibition compared to standard antibiotics.

- Anticancer Screening : In a comparative study against known chemotherapeutics, the compound demonstrated lower IC50 values in MCF7 cells, indicating superior potency.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, one study evaluated several synthesized quinazoline derivatives and found that certain compounds showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

2. Anticancer Properties

The compound's structure suggests potential anticancer properties due to the presence of multiple aromatic rings and halogen substituents, which are known to enhance biological activity. Research has indicated that certain derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with programmed cell death. The effectiveness of these compounds varies with their structural modifications, emphasizing the importance of further exploration in this area .

Case Study 1: Antimicrobial Efficacy

A comprehensive study involving a series of synthesized pyrazole derivatives highlighted the antimicrobial activity of the target compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The results indicated that the compound exhibited a significant zone of inhibition at concentrations as low as 50 µg/mL against Staphylococcus aureus .

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, researchers tested various derivatives on human cancer cell lines. The results showed that certain modifications to the pyrazole ring significantly enhanced cytotoxicity compared to unmodified analogs. The study concluded that these compounds could serve as lead structures for developing new anticancer agents targeting specific molecular pathways involved in tumor growth and metastasis .

Comparative Analysis of Biological Activities

| Compound | Activity Type | MIC (µg/mL) | Cell Line Tested | Efficacy |

|---|---|---|---|---|

| Compound A | Antimicrobial | 50 | S. aureus | High |

| Compound B | Anticancer | 30 | MCF-7 (breast cancer) | Moderate |

| Compound C | Antimicrobial | 100 | E. coli | Moderate |

| Compound D | Anticancer | 20 | HeLa (cervical cancer) | High |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two analogs listed by IFLAB-BB (CAS: 330202-39-6 and 324759-73-1) , focusing on structural features, substituent effects, and theoretical implications.

Structural Overview of Analogs

(Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one (CAS: 330202-39-6): Core: Thiazolidinone (a five-membered ring with sulfur, nitrogen, and carbonyl groups). Substituents: Benzylidene at position 5, 3,5-dichlorophenyl at position 3, and a thioxo group at position 2.

(Z)-N-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-nitrobenzamide (CAS: 324759-73-1): Core: Thiazolidinone. Substituents: 4-chlorobenzylidene at position 5, a nitrobenzamide group at position 3, and a thioxo group.

Comparative Analysis

Table 1: Structural and Substituent Comparison

| Parameter | Target Compound (304894-51-7) | CAS 330202-39-6 | CAS 324759-73-1 |

|---|---|---|---|

| Core Structure | Quinazoline | Thiazolidinone | Thiazolidinone |

| Key Substituents | 3,5-bis(4-bromophenyl)-pyrazolyl, | Benzylidene, 3,5-dichlorophenyl, | 4-chlorobenzylidene, nitrobenzamide, |

| 6-bromo, 4-phenyl | thioxo | thioxo | |

| Halogen Atoms | 3 bromine atoms | 2 chlorine atoms | 1 chlorine, 1 nitro group |

| Molecular Weight (Da) | ~750 (estimated) | ~400 (estimated) | ~450 (estimated) |

| Planarity/Flexibility | Rigid quinazoline + pyrazolyl | Flexible thiazolidinone + aryl | Flexible thiazolidinone + amide |

Key Differences and Implications

Halogen Substituents: The target’s three bromine atoms increase molecular weight and lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility.

Functional Groups: The thioxo group in both analogs can act as a hydrogen-bond acceptor or participate in redox reactions, absent in the target compound.

Synthetic Complexity :

Research and Crystallographic Considerations

- Structural Validation : Tools like SHELXL (for refinement) and SHELXS (for solution) are critical for determining accurate bond lengths, angles, and torsional parameters in such halogen-rich compounds .

- Crystallographic Challenges : Heavy bromine atoms in the target compound may enhance X-ray diffraction contrast but complicate phase determination due to increased electron density .

Q & A

Basic Question: What are the established synthetic routes for preparing this compound, and what critical reaction conditions influence yield?

Methodological Answer:

The compound’s synthesis typically involves cyclocondensation of substituted chalcones with hydrazine derivatives. For example, pyrazoline intermediates can be synthesized via refluxing diphenyl chalcone with 4-bromophenylhydrazine hydrochloride in methanol and glacial acetic acid (catalytic), achieving 88% yield after filtration . Key variables include stoichiometric ratios (e.g., 1.2 eq. hydrazine), solvent polarity, and reaction time (4–6 hours). Post-synthetic purification often relies on recrystallization or column chromatography.

Data Note:

- Catalyst: Glacial acetic acid enhances cyclization by protonating carbonyl groups.

- Yield Optimization: Excess hydrazine (1.2 eq.) minimizes side reactions like incomplete cyclization.

Basic Question: Which spectroscopic and crystallographic techniques are essential for structural validation?

Methodological Answer:

- X-ray Crystallography: Resolves bond lengths, angles, and dihedral angles (e.g., 66.34° between fluorophenyl groups in analogous pyrazolines) to confirm stereochemistry .

- NMR Spectroscopy: H and C NMR identify substituent effects (e.g., deshielding of pyrazoline protons at δ 3.2–4.0 ppm).

- Mass Spectrometry: High-resolution MS confirms molecular ion peaks (e.g., [M+H] for exact mass matching).

Advanced Tip: DFT calculations can predict electronic structures and validate experimental data .

Advanced Question: How can researchers investigate structure-activity relationships (SAR) for bioactivity, given the compound’s brominated and phenyl-rich architecture?

Methodological Answer:

- Substituent Variation: Synthesize analogs with halogens (F, Cl) or electron-donating groups (e.g., -OCH) at para positions to assess steric/electronic effects on bioactivity (e.g., antitumor or antibacterial activity) .

- In Silico Modeling: Molecular docking (e.g., with EGFR kinase or bacterial topoisomerase II) identifies binding affinities correlated with bromine’s hydrophobic interactions.

- Biological Assays: Use dose-response curves (IC, MIC) to quantify potency variations.

Data Contradiction Example: Fluorine analogs may show higher antibacterial activity but reduced solubility, complicating SAR interpretation .

Advanced Question: What experimental frameworks are recommended to study environmental fate and degradation pathways?

Methodological Answer:

Adopt tiered approaches from projects like INCHEMBIOL :

Abiotic Studies: Hydrolysis/photolysis under controlled pH/UV conditions to identify breakdown products (HPLC-MS).

Biotic Studies: Microbial degradation assays (e.g., soil microcosms) with LC-MS/MS to track metabolite formation.

Partition Coefficients: Measure log to predict bioaccumulation potential.

Experimental Design: Use longitudinal sampling (e.g., 0, 7, 30 days) with negative controls to distinguish biotic/abiotic contributions .

Advanced Question: How should researchers address contradictions in reported biological activities across studies?

Methodological Answer:

- Meta-Analysis: Systematically compare assay conditions (e.g., cell lines, bacterial strains, solvent/DMSO concentrations). For example, discrepancies in antifungal activity may arise from differing fungal sporulation stages .

- Dose-Response Reproducibility: Replicate studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Adjuvant Effects: Test compound interactions with common excipients (e.g., surfactants) that may enhance or mask activity.

Case Study: Pyrazolines with bromine substituents may exhibit cytotoxicity in cancer cells but inertness in bacterial models due to membrane permeability differences .

Advanced Question: What experimental designs optimize reaction parameters for scaled synthesis without industrial equipment?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to evaluate variables (temperature, catalyst loading, solvent ratio). For example, a split-plot design with "reaction time" as the main plot and "solvent polarity" as subplots .

- Response Surface Methodology (RSM): Model interactions between variables (e.g., acetic acid concentration vs. yield) to identify optimal conditions.

- Green Chemistry Metrics: Monitor atom economy and E-factor (waste/product ratio) to improve sustainability.

Example: A central composite design identified 70°C and ethanol/water (3:1) as optimal for analogous pyrazoline synthesis, reducing byproducts by 40% .

Advanced Question: How can crystallographic data resolve ambiguities in regioselectivity during heterocyclic ring formation?

Methodological Answer:

- Single-Crystal Analysis: Determine regiochemistry of bromine substitution on quinazoline/pyrazoline rings (e.g., C2 vs. C6 positions) via electron density maps .

- Comparative Crystallography: Contrast with analogs (e.g., 6-chloro derivatives) to identify bromine’s steric effects on packing (e.g., C–H⋯π interactions) .

Key Finding: Bromine at C6 in quinazoline increases dihedral angles (16.7° vs. 77.7°), altering π-stacking and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.